molecular formula C13H10FNO2 B5796685 3-fluoro-N-(3-hydroxyphenyl)benzamide

3-fluoro-N-(3-hydroxyphenyl)benzamide

Cat. No.: B5796685
M. Wt: 231.22 g/mol
InChI Key: AETSESJFNRQYCO-UHFFFAOYSA-N
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Description

3-Fluoro-N-(3-hydroxyphenyl)benzamide is a benzamide derivative characterized by a fluorine atom at the meta position of the benzoyl group and a hydroxyl group at the meta position of the aniline moiety. This structure combines electron-withdrawing (fluoro) and electron-donating (hydroxyl) substituents, which influence its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

3-fluoro-N-(3-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-10-4-1-3-9(7-10)13(17)15-11-5-2-6-12(16)8-11/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETSESJFNRQYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(3-hydroxyphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluorobenzoic acid and 3-aminophenol.

    Formation of Benzoyl Chloride: 3-fluorobenzoic acid is converted to 3-fluorobenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The 3-fluorobenzoyl chloride is then reacted with 3-aminophenol in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in 3-fluoro-N-(3-hydroxyphenyl)benzamide can undergo oxidation to form a quinone derivative.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Materials Science: Incorporated into polymers to enhance their properties.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Protein Binding: Studied for its binding affinity to certain proteins.

Medicine:

    Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

    Anticancer Research: Evaluated for its cytotoxic effects on cancer cell lines.

Industry:

    Polymer Synthesis: Used in the synthesis of high-performance polymers.

    Coatings: Applied in the development of advanced coatings with improved durability.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Example :

  • Compound 4d (3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide): Exhibits potent antiproliferative activity (IC50: 0.87–6.42 μM) against tumor cells, surpassing Gefitinib. The quinazolinone-methoxy substituent enhances EGFR binding via hydrogen bonds, while the fluorine atom stabilizes the benzamide backbone .

Comparison :
The hydroxyl group in 3-fluoro-N-(3-hydroxyphenyl)benzamide may reduce metabolic stability compared to methoxy or trifluoromethyl substituents but could improve solubility due to increased polarity. This trade-off impacts its pharmacokinetic profile .

Intermolecular Interactions and Solid-State Properties
  • 3-Fluoro-N-(2-(trifluoromethyl)phenyl)benzamide (1T2F) :
    • Exhibits weak C–H⋯F–Csp3 hydrogen bonds and C–F⋯F–C interactions, influencing crystal packing and solubility .
  • 3-Fluoro-N-(3-fluorophenyl)benzamide :
    • Polymorphism studies reveal coexisting crystalline forms, with stability influenced by hydrogen bonding and π-π stacking. The hydroxyl group in the target compound may introduce additional hydrogen bonds, affecting polymorphism .

Table 1: Substituent Effects on Intermolecular Interactions

Compound Key Substituents Dominant Interactions
This compound –F, –OH O–H⋯O, F⋯H–C, π-π stacking
1T2F –F, –CF3 C–F⋯F–C, C–H⋯F
BTHPB () –OH, benzothiazole ESIPT, aggregation-induced emission
Pharmacokinetic and Physicochemical Properties
  • 3-Fluoro-N-(1-propyl-1H-pyrazol-3-yl)benzamide :
    • logP = 2.45, polar surface area = 38.5 Ų, moderate solubility (logSw = -2.93) .

Comparison :
The hydroxyl group in this compound likely reduces logP (estimated ~1.8–2.2) compared to fluorinated analogs, improving aqueous solubility but possibly limiting blood-brain barrier penetration .

Therapeutic Potential and Target Selectivity
  • Neurodegenerative Applications :
    • Analogs like 3-fluoro-N-(4-methoxyphenethyl)-N-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)benzamide target GCP II’s S1 pocket, highlighting the role of bulky substituents in enzyme inhibition .
  • Anticancer Activity: Compound 4d’s fluoro-quinazolinone hybrid structure demonstrates the importance of fluorine in enhancing kinase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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